3-(Furan-3-yl)morpholine
Description
Contextualization of Furan- and Morpholine-Containing Heterocycles in Chemical Research
Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to organic chemistry. Current time information in Bangalore, IN. The inclusion of heteroatoms like oxygen and nitrogen imparts unique physicochemical properties and reactivity to these molecules. Current time information in Bangalore, IN.
Furan (B31954) Scaffold: The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is a prevalent motif in numerous natural products and serves as a versatile synthetic intermediate. rsc.orgacs.org Its aromatic character, arising from the delocalization of six π-electrons, makes it more reactive than benzene (B151609) in electrophilic substitution reactions. jrespharm.comchim.it Furan derivatives are key components in a wide array of pharmaceuticals, agrochemicals, and functional materials, with research focusing on sustainable synthesis methods and novel applications. rsc.orgjrespharm.com The furan nucleus is found in many biologically active compounds and is considered a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. researchgate.netresearchgate.net
Morpholine (B109124) Scaffold: The morpholine ring is a six-membered saturated heterocycle containing both an ether and a secondary amine functional group. researchgate.netresearchgate.net This structure is considered a "privileged pharmacophore" in medicinal chemistry. researchgate.net The presence of the weak basic nitrogen and the oxygen atom gives the ring a desirable pKa value and a flexible conformation, which can improve properties like solubility, brain permeability, and metabolic stability of a drug candidate. ontosight.aidntb.gov.ua Consequently, the morpholine moiety is incorporated into numerous FDA-approved drugs, including antibiotics like Linezolid and anticancer agents such as Gefitinib, highlighting its therapeutic significance. researchgate.netresearchgate.net
The combination of these two important heterocyclic systems in 3-(Furan-3-yl)morpholine creates a molecule with potential for diverse applications, leveraging the distinct properties of both the furan and morpholine rings.
General Significance of Heterocyclic Scaffolds in Synthetic Chemistry
Heterocyclic scaffolds are cornerstones of synthetic chemistry, forming the core of a vast majority of known organic compounds. evitachem.com Over 90% of new drugs contain a heterocyclic component, underscoring their critical role at the intersection of chemistry and biology. evitachem.comroyalsocietypublishing.org Their structural diversity and the ability to finely tune their electronic and steric properties through substitution allow chemists to design molecules with specific functions. Current time information in Bangalore, IN.
These scaffolds are not only integral to pharmaceuticals but are also found in agrochemicals, dyes, and materials science. acs.orgroyalsocietypublishing.org In drug discovery, heterocyclic units can modulate crucial pharmacokinetic properties of a molecule, such as absorption, distribution, metabolism, and excretion (ADME). researchgate.net They often act as bioisosteres, substituting other functional groups to enhance potency or reduce toxicity. researchgate.net The development of efficient, regioselective, and stereoselective synthetic methods to construct and functionalize these rings is a major focus of contemporary organic synthesis research. researchgate.netlookchem.com
Overview of Research Trajectories for this compound
While extensive research exists for furan and morpholine derivatives individually, dedicated studies on this compound are less common in publicly available literature. However, its availability from chemical suppliers, often as a chiral intermediate, points towards its primary application as a specialized building block in medicinal chemistry and drug discovery. royalsocietypublishing.orgresearchgate.net
Synthetic Approaches: The synthesis of 3-substituted furans can be challenging compared to the more readily functionalized 2- and 5-positions. ontosight.ai However, methodologies exist for the preparation of closely related structures. One notable method is the synthesis of 4-(5-Methylfuran-3-yl)morpholine, which proceeds via a Michael addition of morpholine to a 5-(tetrahydropyran-2-yloxy)pent-3-yn-2-one precursor. The resulting enaminone undergoes hydrolysis of the protecting group and a subsequent acid-catalyzed cyclization to form the 3-aminofuran structure. ontosight.ai This approach highlights a viable pathway for constructing the 3-(morpholin-4-yl)furan system.
Table 1: Plausible Synthesis of a 3-(Morpholinyl)furan Derivative
| Step | Reaction | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Michael Addition | Morpholine, 5-(tetrahydropyran-2-yloxy)pent-3-yn-2-one | 4-Morpholino-5-(tetrahydropyran-2-yloxy)pent-3-en-2-one ontosight.ai |
This table outlines the synthesis of a related compound, demonstrating a potential route to the this compound core.
Applications in Medicinal Chemistry: The research trajectory for this compound appears to be focused on its use as a scaffold for more complex molecules. For instance, a complex organic molecule, Acetic acid (3S,4aR,4bS,6S,8R,8aR,10aR)-3-furan-3-yl-4a,8a-dimethyl-8-(morpholin-4-ylcarbamoyl)-1,5-dioxo-dodecahydro-2-oxa-phenanthren-6-yl ester, incorporates the 3-furan-3-yl moiety, indicating its use in constructing molecules with potential bioactivity. Furthermore, related chalcones have been synthesized from furan-3-carbaldehyde and a morpholine-containing acetophenone, with these derivatives showing antiproliferative activity. jrespharm.com These examples suggest that this compound is likely being investigated as a fragment in the development of new therapeutic agents, where the furan-3-yl group provides a key structural element and the morpholine ring imparts favorable pharmacological properties. royalsocietypublishing.org
Table 2: Properties of (S)-3-(Furan-3-yl)morpholine
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1213183-44-8 | researchgate.net |
| Molecular Formula | C₈H₁₁NO₂ | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(furan-3-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-10-5-7(1)8-6-11-4-2-9-8/h1,3,5,8-9H,2,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTFXNSVWFBXRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717405 | |
| Record name | 3-(Furan-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270581-58-2 | |
| Record name | 3-(Furan-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Furan 3 Yl Morpholine and Analogues
Classical Synthetic Approaches to 3-Substituted Furans
The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a key component of 3-(Furan-3-yl)morpholine. Its synthesis has been a subject of extensive research, leading to a variety of methods for its construction and functionalization. numberanalytics.comresearchgate.net
Strategies Involving Michael Addition to Activated Precursors
The Michael addition, a fundamental reaction in organic synthesis, provides a powerful tool for the formation of carbon-carbon bonds. In the context of furan synthesis, this reaction can be employed to introduce substituents at the 3-position of the furan ring. researchgate.netchim.it One such strategy involves the reaction of nucleophiles with activated alkynic ketones. For instance, 1,1-diethoxyalk-3-yn-2-ones, bearing a substituent at the 5-position, react with nucleophiles in a Michael-type fashion. chim.it The nature of the nucleophile and the substituent at C-5 dictates the final furan product, with the nucleophile consistently ending up at the 4-position of the furan ring. chim.it
A general and efficient method for the synthesis of 3-furylamines involves the Michael addition of amines to acyclic keto alkynol precursors. researchgate.net This approach allows for the preparation of various 3-furylamines with the potential for modification at the 5-position. researchgate.net The reaction proceeds through the formation of enaminones which then cyclize to form the furan ring. researchgate.net
A tandem sequence involving a Lewis base-catalyzed hydroalkoxylation, Claisen rearrangement, and subsequent Michael addition has been developed for the synthesis of multisubstituted 2,3-dihydrofurans from allylic cyanohydrins and activated alkynes. rsc.org This method offers an efficient route to highly functionalized dihydrofuran derivatives. rsc.org
| Precursor Type | Reagent/Catalyst | Product Type | Ref. |
| 1,1-Diethoxyalk-3-yn-2-ones | Nucleophiles | 4-Substituted Furans | chim.it |
| Acyclic Keto Alkynols | Amines | 3-Furylamines | researchgate.net |
| Allylic Cyanohydrins | Activated Alkynes / Lewis Base | 2,3-Dihydrofurans | rsc.org |
Cyclization Reactions for Furan Ring Formation
The formation of the furan ring itself is often achieved through cyclization reactions of linear precursors. numberanalytics.com A classic and widely used method is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to yield substituted furans. pharmaguideline.com Other notable cyclization strategies include:
Fiest-Benary Furan Synthesis: This method involves the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base like ammonia (B1221849) or pyridine. pharmaguideline.com
Allenyl Ketone Cyclization: Allenyl ketones can be converted to furans upon heating with silver nitrate (B79036) or silver tetrafluoroborate. pharmaguideline.com
Ring Expansion of Alkynic Oxiranes: In the presence of sulfuric acid and mercury sulfate (B86663), alkynic oxiranes undergo ring expansion to form furans. pharmaguideline.com
From Other Heterocycles: Oxazoles can undergo a Diels-Alder reaction with acetylenic dienophiles, followed by the loss of a nitrile to yield a furan. pharmaguideline.com
Intramolecular Cyclization of Unsaturated Acyloxy Sulfones: Deprotonation of unsaturated acyloxy sulfones with a strong base like LHMDS can lead to intramolecular cyclization, ultimately forming fused furan ring systems after dehydration. nih.gov
Reaction of 2,3-bis(trimethylsilyl)buta-1,3-diene with Acyl Chlorides: This novel cyclization process, in the presence of aluminum trichloride, affords polysubstituted furans. rsc.org
| Method | Precursor | Reagents/Conditions | Product | Ref. |
| Paal-Knorr Synthesis | 1,4-Diketones | Acid catalyst | Substituted Furans | pharmaguideline.com |
| Fiest-Benary Synthesis | α-Halo Ketones & β-Dicarbonyls | Base (Ammonia, Pyridine) | Substituted Furans | pharmaguideline.com |
| Intramolecular Cyclization | Unsaturated Acyloxy Sulfones | LHMDS, then Acid | Fused Furan Rings | nih.gov |
| Acyl Chloride Cyclization | 2,3-bis(trimethylsilyl)buta-1,3-diene & Acyl Chlorides | Aluminum Trichloride | Polysubstituted Furans | rsc.org |
Synthetic Routes to Morpholine (B109124) Derivatives
The morpholine ring is a saturated six-membered heterocycle containing both nitrogen and oxygen atoms. Its synthesis is a crucial step in assembling the this compound structure.
Alkylation and Cyclization Protocols for Morpholine Ring Synthesis
A prevalent strategy for constructing the morpholine ring is through the annulation of a 1,2-aminoalcohol. thieme-connect.com However, achieving selective mono-alkylation of the amine can be challenging. thieme-connect.com A common approach involves a three-step sequence starting with the acylation of the amino alcohol with an α-halo acid halide, followed by intramolecular alkylation to form a morpholinone, which is then reduced to the desired morpholine. bris.ac.uk
More direct and efficient methods have been developed to overcome the limitations of the multi-step morpholinone route. chemrxiv.org One such advancement utilizes ethylene (B1197577) sulfate as a two-carbon electrophile. thieme-connect.comorganic-chemistry.org Reaction of a 1,2-aminoalcohol with ethylene sulfate forms a zwitterionic intermediate, which can often be isolated and then cyclized upon treatment with a base to yield the morpholine derivative. thieme-connect.comchemrxiv.org This method has been shown to be effective for a wide range of substrates, including those relevant to pharmaceuticals. chemrxiv.org
Another approach involves the reaction of β-amino alcohols with vinyl onium salts. bris.ac.uk This method proceeds via a conjugate addition followed by an intramolecular cyclization to furnish the morpholine ring in a single step and under mild conditions. bris.ac.uk
| Precursor | Reagent | Key Intermediate | Product | Ref. |
| 1,2-Aminoalcohol | α-Halo Acid Halide | Morpholinone | Morpholine | bris.ac.uk |
| 1,2-Aminoalcohol | Ethylene Sulfate | Zwitterionic Sulfate | Morpholine | thieme-connect.comchemrxiv.org |
| β-Amino Alcohol | Vinyl Onium Salt | Ylide | Morpholine | bris.ac.uk |
Derivatization of Pre-formed Morpholine Scaffolds
Once the morpholine ring is formed, further functionalization can be achieved through various derivatization reactions. For instance, the nitrogen atom of the morpholine can readily undergo reactions such as N-nitrosation by treatment with sodium nitrite (B80452) under acidic conditions to form N-nitrosomorpholine. researchgate.net This reactivity allows for the introduction of different substituents onto the morpholine ring, providing access to a diverse range of derivatives. researchgate.net
In the context of more complex morpholine-containing structures, such as those found in foldamers, late-stage functionalization of a pre-formed morpholine ring is a viable strategy. core.ac.ukresearchgate.net This can involve the introduction of nucleobases or other functional groups onto the morpholine backbone. researchgate.net For example, the synthesis of S-(2-Methylfuran-3-yl)morpholine-4-carbothioate has been reported through the reaction of bis(2-methyl-3-furyl)disulfide (B1297560) with N-formylmorpholine. rsc.org
Convergent Synthesis of the this compound Framework
A convergent synthesis approach aims to bring together pre-synthesized and functionalized furan and morpholine fragments in a final coupling step. While specific literature detailing the direct convergent synthesis of this compound is not extensively available in the provided search results, the principles of cross-coupling reactions can be applied.
For example, a furan derivative bearing a leaving group (e.g., a halogen) at the 3-position could potentially be coupled with a morpholine derivative using transition-metal catalysis, such as a Buchwald-Hartwig amination. Conversely, a 3-halomorpholine could be coupled with a 3-furylboronic acid or a similar organometallic furan species via a Suzuki-Miyaura coupling reaction. numberanalytics.com The feasibility of such a convergent approach would depend on the availability and stability of the appropriately functionalized starting materials. The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the hydroarylation of 3-(furan-2-yl)propenoic acids, demonstrating the formation of a C-C bond at the 3-position of a furan derivative. nih.gov While not a direct synthesis of the target molecule, this illustrates a relevant C-C bond-forming strategy on a furan scaffold.
| Furan Fragment | Morpholine Fragment | Coupling Reaction | Potential Product |
| 3-Halo-furan | Morpholine | Buchwald-Hartwig Amination | This compound |
| 3-Furylboronic Acid | Halogenated Morpholine | Suzuki-Miyaura Coupling | This compound |
Coupling Strategies for Furan and Morpholine Moieties
The formation of the C-C bond between the furan and morpholine heterocycles is the key step in the synthesis of this compound. Several approaches can be employed to construct this specific linkage.
One direct method involves the reaction of a furan derivative with a morpholine precursor. For instance, the synthesis can be achieved through the direct reaction of furan-3-carbaldehyde with morpholine under acidic or basic conditions. evitachem.com This approach leverages readily available starting materials to form the desired product.
Another effective strategy is the Michael addition of morpholine to an acyclic keto alkynol precursor, which is then followed by an acid-catalyzed cyclization to form the furan ring. A specific example of this is the synthesis of 4-(5-methylfuran-3-yl)morpholine, a structural analogue. In this process, morpholine is added to 5-(tetrahydropyran-2-yloxy)pent-3-yn-2-one, and the resulting intermediate is treated with anhydrous trifluoroacetic acid to facilitate hydrolysis and cyclization, yielding the 3-substituted furan. researchgate.net
Furthermore, coupling reactions involving furan-containing building blocks and morpholine have been explored. The reaction of furan-containing gem-bromonitroethenes with morpholine presents another pathway to related structures. researchgate.net Modern cross-coupling reactions, which are fundamental in organic synthesis, also offer viable routes. acs.org Palladium-catalyzed reactions, for example, can be used to couple a 3-halofuran derivative with an appropriate organometallic morpholine reagent, or vice versa, to form the crucial C-C bond. mdpi.combeilstein-journals.org
A general synthetic scheme for a Michael addition-cyclization route is detailed below:
Step 1: Michael Addition: Morpholine is added to a neat α,β-alkynyl ketone derivative at a controlled temperature (e.g., 10°C) and then stirred at room temperature to yield an enaminone intermediate.
Step 2: Cyclization: The enaminone intermediate is dissolved in a solvent like 1,2-dichloroethane (B1671644) and treated with a strong acid, such as anhydrous trifluoroacetic acid, to trigger the removal of the protecting group and subsequent cyclization to the furan ring. researchgate.net
These strategies highlight the versatility of synthetic approaches available for accessing the this compound scaffold.
Reaction Conditions and Yield Optimization
Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing reaction times and by-product formation. For the synthesis of this compound and its analogues, parameters such as catalyst choice, solvent, temperature, and reaction time are carefully controlled. researchgate.net
In catalytic processes involving the direct reaction of furan-3-carbaldehyde and morpholine, the use of copper or nickel complexes at elevated temperatures can significantly improve both the yield and selectivity of the desired product. evitachem.com
For palladium-catalyzed cross-coupling reactions to synthesize functionalized furans, a systematic evaluation of different catalysts, solvents, and bases is crucial. Studies have shown that a catalyst system of PdCl₂(CH₃CN)₂ in dioxane at 80°C with K₂CO₃ as the base and CuCl₂ as an oxidant can achieve yields as high as 94%. mdpi.comoulu.fi The choice of the palladium catalyst and its ligands is paramount; for instance, PdCl₂(CH₃CN)₂ has demonstrated superior performance over other common catalysts like Pd(OAc)₂ and Pd(acac)₂ in specific applications. mdpi.com
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the synthesis of morpholine derivatives, microwave irradiation can lead to higher yields and substantially shorter reaction times compared to conventional heating methods. mdpi.com For example, optimizing microwave conditions (e.g., power at 600W for 30 minutes) has resulted in yields up to 97% for certain triazole-morpholine derivatives. ujmm.org.ua
The table below summarizes optimized conditions for related synthetic transformations, illustrating the impact of different parameters on reaction outcomes.
| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Amide Coupling (Morpholine) | HATU/DIPEA | THF | Room Temp. | 1.5 h | 92% | growingscience.com |
| Pd-Catalyzed Furan Synthesis | PdCl₂(CH₃CN)₂/CuCl₂ | Dioxane | 80 °C | 2 h | 94% | mdpi.com |
| Ni-Catalyzed Coupling | Ni(cod)₂/PCy₃ | Toluene | Room Temp. | 12 h | quant. | beilstein-journals.org |
| Michael Addition/Cyclization | Trifluoroacetic Acid | 1,2-dichloroethane | Room Temp. | 40 min | High Yield | researchgate.net |
| Microwave Synthesis | None | Isopropanol | 600 W | 30 min | 97% | ujmm.org.ua |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is of growing importance. These principles aim to reduce the environmental impact of chemical processes by improving efficiency, minimizing waste, and using less hazardous materials. beilstein-journals.org
Atom Economy and Reaction Efficiency Considerations
Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. Syntheses with high atom economy are those that incorporate the maximum number of atoms from the starting materials into the final molecule.
One-Pot and Multicomponent Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates reduces solvent use, energy consumption, and waste generation. researchgate.net Multicomponent reactions, where three or more reactants combine in a single step, are particularly efficient for building molecular complexity. growingscience.com
Catalytic Processes: The use of catalysts, as opposed to stoichiometric reagents, is inherently more atom-economical because catalysts are used in small amounts and can be recycled. beilstein-journals.org
Domino and Cascade Reactions: These reactions involve a series of intramolecular transformations that occur sequentially, often triggered by a single event. A reported enantioselective synthesis of morpholinones proceeds through a domino [4 + 2] heteroannulation followed by a rearrangement, efficiently constructing the heterocyclic core. acs.org
Redox-Neutral Protocols: A redox-neutral synthesis for converting 1,2-amino alcohols to morpholines using ethylene sulfate has been developed, highlighting an approach with significant environmental benefits over traditional methods. chemrxiv.org
These efficient synthetic designs not only reduce waste but also often lead to lower costs and simpler purification procedures.
Solvent Selection and Catalysis in Sustainable Synthesis
The choice of solvents and catalysts plays a pivotal role in the sustainability of a synthetic process. nih.govresearchgate.net
Sustainable Solvents: Traditional organic solvents are often volatile, toxic, and derived from petrochemicals. Green chemistry encourages the use of safer, more sustainable alternatives.
N-formylmorpholine: This compound has been identified as a green solvent due to its chemical stability, low toxicity, and non-corrosive nature. ajgreenchem.com
Water: When feasible, water is an ideal green solvent, as demonstrated in the synthesis of certain furan derivatives. nih.gov
Bio-derived Solvents: Solvents derived from renewable biomass, such as Cyrene (dihydrolevoglucosenone), are being explored as replacements for less desirable dipolar aprotic solvents. acs.org
Sustainable Catalysis: The development of recyclable and environmentally benign catalysts is a key area of green chemistry research.
Heterogeneous Catalysts: These catalysts exist in a different phase from the reaction mixture, allowing for easy separation by filtration and subsequent reuse. Examples include selenia-loaded hydroxyapatite (B223615) (SeO2/HAp) and nanoscale ZnO–NiO–Ni heterojunctions, which have been used for synthesizing morpholine derivatives. researchgate.netrsc.org
Ionic Liquids: Morpholine-based basic ionic liquids have been synthesized and used as recyclable catalysts for reactions like transesterification, demonstrating their potential in green processes. researchgate.netlidsen.com
Photoredox Catalysis: Visible-light photoredox catalysis, particularly with inexpensive organic photocatalysts, offers a sustainable method for facilitating chemical transformations under mild conditions, as shown in the synthesis of substituted morpholines. acs.org
The combination of green solvents and efficient, recyclable catalysts provides a powerful framework for the sustainable synthesis of this compound and related compounds.
Stereoselective Synthesis and Chiral Resolution Strategies
The this compound molecule possesses a stereocenter at the C3 position of the morpholine ring. Consequently, it can exist as a pair of enantiomers, (R)- and (S)-3-(furan-3-yl)morpholine. As the biological activity of chiral molecules often resides in a single enantiomer, methods for obtaining enantiopure compounds are highly valuable. A CAS number for (S)-3-(furan-3-yl)morpholine (1213183-44-8) confirms its synthesis. bldpharm.com
Enantioselective Methodologies for Chiral Centers
Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound. Several advanced methodologies have been developed for the asymmetric synthesis of chiral morpholines. rsc.org
Asymmetric Hydrogenation: The hydrogenation of unsaturated morpholine precursors using a chiral catalyst is a powerful method. For example, a bisphosphine-rhodium catalyst has been used for the asymmetric hydrogenation of enamine-like morpholine precursors, achieving excellent enantioselectivities (up to 99% ee) and quantitative yields. rsc.org
Organocatalysis: Chiral organic molecules can be used to catalyze enantioselective transformations. An organocatalytic, enantioselective chlorination of an aldehyde, followed by reductive amination and cyclization, has been developed to produce C2-functionalized morpholines with high enantiomeric excess (75–98% ee). nih.gov
Substrate-Controlled Synthesis: Chiral starting materials can be used to direct the stereochemical outcome of a reaction. A highly regio- and stereoselective strategy involves the SN2-type ring-opening of chiral activated aziridines with haloalcohols, followed by intramolecular cyclization to yield enantiopure substituted morpholines. researchgate.net
Chiral Resolution: This strategy involves the separation of a racemic mixture into its individual enantiomers.
Classical Resolution: This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-dibenzoyltartaric acid. These diastereomers, having different physical properties, can then be separated by crystallization. rsc.org
Kinetic Resolution: In this approach, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material and the product. The kinetic resolution of racemic 3-benzylmorpholine (B1274753) with a chiral hydroxamic acid has been documented with good selectivity. nih.gov
Enzymatic Resolution: Enzymes are highly stereoselective catalysts and are widely used for the resolution of various functional groups, although their application to secondary amines can be more limited. nih.gov
The table below presents a summary of different enantioselective methods applicable to the synthesis of chiral morpholines.
| Methodology | Key Reagent/Catalyst | Key Feature | Enantioselectivity (% ee) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Bisphosphine-Rhodium Catalyst | Hydrogenation of unsaturated morpholines | up to 99% | rsc.org |
| Organocatalysis | Proline-derived Catalyst | Enantioselective chlorination/cyclization | 75-98% | nih.gov |
| Substrate-Controlled Synthesis | Chiral Aziridines | SN2 ring-opening/cyclization | High | researchgate.net |
| Kinetic Resolution | Chiral Hydroxamic Acid | Acylation of racemic morpholine | Good Selectivity (s=29) | nih.gov |
| Classical Resolution | (+)-Dibenzoyltartaric Acid | Diastereomeric salt crystallization | >98% | rsc.org |
Diastereomeric Approaches for Separation and Characterization
The synthesis of this compound and its analogues often results in the formation of diastereomeric mixtures, necessitating effective methods for their separation and characterization. The spatial arrangement of substituents on the morpholine ring and the furan moiety can lead to distinct stereoisomers with potentially different biological activities. Diastereomeric approaches are fundamental in isolating these individual stereoisomers and unequivocally determining their three-dimensional structures.
Common strategies for the separation of diastereomers of morpholine derivatives involve chromatographic techniques. Diastereomers possess different physical and chemical properties, which allows for their separation using standard laboratory methods. libretexts.org
Chromatographic Separation
Column chromatography is a widely employed technique for the separation of diastereomeric mixtures of substituted morpholines on a preparative scale. The differing polarities and affinities of the diastereomers for the stationary phase enable their differential elution. For instance, diastereomeric morpholine hemiaminals have been successfully separated using column chromatography. acs.orgnih.gov Similarly, diastereomers of related heterocyclic systems like piperazines can be efficiently separated by this method. mdpi.com
High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase, is another powerful tool for the separation of both enantiomers and diastereomers. tmc.edursc.org This technique offers high resolution and is suitable for both analytical and preparative-scale separations. For complex mixtures or when diastereomers have very similar properties, chiral HPLC can be indispensable. tmc.edu
The choice of eluent and stationary phase is critical for achieving optimal separation. A systematic approach often involves screening different solvent systems, from non-polar (e.g., hexane/ethyl acetate) to more polar ones, to identify the conditions that provide the best resolution. mdpi.com
A summary of chromatographic methods used for the separation of diastereomeric morpholine and related heterocyclic compounds is presented in Table 1.
Table 1: Chromatographic Separation of Diastereomeric Morpholine Analogues
| Compound Type | Separation Method | Characterization | Reference |
| Morpholine Hemiaminals | Column Chromatography | NOE Experiments | acs.orgnih.gov |
| Substituted Piperazines | Column Chromatography | 1H and 13C NMR | mdpi.com |
| Fused Indazolo-morpholines | Chiral HPLC | 1H, 13C, and 2D NMR | tmc.edu |
| P-stereodefined Morpholino Phosphorothioates | Preparative HPLC | 31P NMR, 1H NMR, 13C NMR, HRMS | rsc.org |
Characterization Techniques
Once separated, the absolute and relative stereochemistry of the diastereomers must be determined. A combination of spectroscopic and analytical techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for the characterization of diastereomers. bbk.ac.uk
¹H and ¹³C NMR: The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are sensitive to the stereochemical environment. Differences in these parameters between diastereomers can be used for their identification and to infer their relative configurations. mdpi.comtmc.edu
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY and ROESY, are particularly powerful for determining the relative stereochemistry of substituents on the morpholine ring. The observation of a through-space correlation between specific protons indicates their spatial proximity, allowing for the assignment of cis or trans relationships. acs.orgnih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, allowing for the unambiguous determination of the absolute and relative stereochemistry of a crystalline compound. bham.ac.ukscispace.com This technique provides precise bond lengths, bond angles, and torsional angles, confirming the three-dimensional arrangement of atoms in the molecule. google.com
The following table summarizes the key characterization techniques used for diastereomeric morpholine analogues.
Table 2: Techniques for the Characterization of Diastereomers
| Technique | Information Provided | Reference |
| ¹H and ¹³C NMR | Relative configuration, conformational analysis | mdpi.comtmc.edu |
| NOE Spectroscopy | Relative stereochemistry, spatial proximity of atoms | acs.orgnih.gov |
| X-ray Crystallography | Absolute and relative stereochemistry, bond lengths, and angles | bham.ac.ukgoogle.com |
Chemical Reactivity and Derivatization Studies of 3 Furan 3 Yl Morpholine
Reactivity of the Furan (B31954) Ring System
The furan ring in 3-(Furan-3-yl)morpholine is an electron-rich aromatic system, which makes it susceptible to a variety of chemical transformations. Its reactivity is influenced by the presence of the morpholine (B109124) substituent at the C3 position.
Electrophilic Reactivity and Functionalization at Adjacent Positions
The furan ring is significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.compharmaguideline.com Electrophilic substitution on the furan ring typically proceeds via an addition-elimination mechanism. chemicalbook.com The preferred sites for electrophilic attack are the positions adjacent to the oxygen atom, C2 and C5, due to the superior stability of the resulting cationic intermediate. quora.comquora.com An electrophilic attack at the C2 or C5 position results in a carbocation that is stabilized by three resonance structures, whereas an attack at the C3 or C4 position yields a less stable intermediate with only two resonance structures. quora.comquora.comyoutube.com
In the case of this compound, the C2 and C5 positions are the most activated sites for electrophilic substitution. Common electrophilic substitution reactions for furans include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. pharmaguideline.comscribd.com Due to the high reactivity of the furan ring, these reactions are often carried out under mild conditions to prevent polymerization or ring-opening. pharmaguideline.com For instance, nitration can be achieved using a mild nitrating agent like acetyl nitrate (B79036) at low temperatures. pharmaguideline.comscribd.com
| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability of Intermediate | Expected Outcome |
|---|---|---|---|
| C2 / C5 | 3 | More Stable | Major Product |
| C3 / C4 | 2 | Less Stable | Minor or No Product |
Pericyclic Reactions, including Diels-Alder Cycloadditions
The furan ring can act as a diene in pericyclic reactions, most notably the Diels-Alder [4+2] cycloaddition. researchgate.netacs.orgox.ac.uk This reaction involves the concerted formation of a six-membered ring through the reaction of a conjugated diene (the furan) with a dienophile. study.comadichemistry.com The reaction of furan with a suitable dienophile leads to the formation of an oxabicyclo[2.2.1]heptane derivative. acs.org
These cycloaddition reactions are typically thermally promoted and are often reversible. study.commsu.edu The reverse reaction is known as a retro-Diels-Alder reaction. study.com The utility of furan in these reactions provides a powerful tool for the synthesis of complex polycyclic structures. researchgate.net
Oxidation Pathways of the Furan Moiety
The electron-rich furan ring is susceptible to oxidation by various reagents, which can lead to a range of products depending on the oxidant and reaction conditions. researchgate.netresearchgate.net Strong oxidizing agents can cause ring cleavage. For example, oxidation with reagents like potassium permanganate or chromic acid can lead to the formation of maleic anhydride or its derivatives. researchgate.net
Atmospheric oxidation, often initiated by hydroxyl radicals, typically begins with the addition of the radical to the C2 or C5 position of the furan ring. nih.govacs.orgresearchgate.net The resulting intermediate can then undergo ring-opening to form unsaturated 1,4-dicarbonyl compounds. nih.govacs.org Alternatively, the intermediate can react further to form ring-retaining products such as 5-hydroxy-2-furanone derivatives. nih.govacs.org Photochemical oxidation, involving singlet oxygen, can also lead to the formation of endoperoxides, which can rearrange to various products. researchgate.net
Reactivity of the Morpholine Ring System
The morpholine ring is a saturated heterocycle containing both a secondary amine and an ether linkage. Its reactivity is primarily centered around the nitrogen atom and the potential for ring-opening reactions.
Nucleophilic Character and Nitrogen Functionalization
The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it nucleophilic and basic. This allows for a variety of functionalization reactions at the nitrogen center. The morpholine nitrogen can readily participate in nucleophilic substitution reactions with electrophiles such as alkyl halides and acyl chlorides to form N-alkylated and N-acylated derivatives, respectively. researchgate.netuobaghdad.edu.iq These reactions are fundamental for introducing a wide range of substituents onto the morpholine ring, thereby modifying its steric and electronic properties.
The nucleophilicity of the morpholine nitrogen also enables its use as a base in various chemical transformations. The pKa of the conjugate acid of morpholine is approximately 8.5, making it a moderately strong base suitable for a range of applications.
Carbon-Carbon Bond Cleavage and Oxidative Ring-Opening Reactions
While generally stable, the morpholine ring can undergo C-C bond cleavage and ring-opening under oxidative conditions. google.com The cleavage of C(sp³)–C(sp³) bonds is a challenging transformation due to their high bond dissociation energy. google.comnih.govresearchgate.net However, methods have been developed for the oxidative cleavage of the C-C bonds in morpholine derivatives. google.comd-nb.info
For instance, visible light-promoted photocatalysis in the presence of an oxidant like molecular oxygen can induce the cleavage of the C-C bond adjacent to the nitrogen atom, leading to ring-opened products. google.com Quantum chemistry studies have shown that the oxidation of morpholine can proceed through the formation of carbon-centered radicals, which then react with oxygen. nih.gov Subsequent rearrangements can lead to ring-opening, yielding linear amino-ether derivatives. The organocatalytic ring-opening polymerization of N-acyl morpholin-2-ones is another example of reactions involving the cleavage of bonds within the morpholine ring system. nih.govacs.org
| Ring System | Key Reactive Site | Primary Reaction Type | Typical Products/Derivatives |
|---|---|---|---|
| Furan | C2 and C5 positions | Electrophilic Substitution | Halogenated, nitrated, sulfonated, and acylated furans |
| Furan | Diene system (C2, C3, C4, C5) | Diels-Alder Cycloaddition | Oxabicyclo[2.2.1]heptane adducts |
| Furan | Entire ring | Oxidation | Unsaturated 1,4-dicarbonyls, maleic anhydride derivatives |
| Morpholine | Nitrogen atom | Nucleophilic Substitution/Alkylation/Acylation | N-substituted morpholines |
| Morpholine | C-C bonds | Oxidative Ring-Opening | Linear amino-ether compounds |
Regioselective Functionalization of the Morpholine Ring
The morpholine ring, a saturated heterocycle, is generally less reactive than the aromatic furan ring. However, its functionalization can be achieved through reactions targeting the C-H bonds adjacent to the nitrogen or oxygen atoms. Regioselective derivatization of the carbon atoms within the morpholine ring of this compound is a sophisticated strategy to introduce molecular complexity.
One advanced method for such functionalization is through transition metal-catalyzed C-H activation. For instance, iridium-catalyzed acceptorless dehydrogenative coupling (ADC) can transform N-heterocycles into nucleophilic enamine intermediates. liv.ac.uk This reactive species can then be intercepted by various electrophiles, leading to the formation of new carbon-carbon bonds at a position alpha to the nitrogen atom. While this has been demonstrated on various N-heterocycles, its application to this compound would theoretically yield derivatives substituted at the C-2 or C-5 positions of the morpholine ring.
Another emerging strategy involves photocatalysis. Diastereoselective annulation strategies have been developed for the synthesis of substituted morpholines, which could potentially be adapted for the functionalization of a pre-existing morpholine ring. nih.gov These methods often proceed through radical cation intermediates, enabling the formation of complex substitution patterns. nih.gov
The table below illustrates potential regioselective functionalization reactions on the morpholine ring, based on established methodologies for similar N-heterocycles.
| Reaction Type | Position | Catalyst/Reagent | Potential Electrophile | Expected Product Type |
| Dehydrogenative Coupling | C-2 / C-5 | Iridium Catalyst | Aldehydes, Ketones | α-Alkylated Morpholine |
| Photocatalytic Annulation | C-2 / C-3 / C-5 / C-6 | Visible-light photocatalyst | Alkenes, Alkynes | Fused or Substituted Morpholine |
Synthesis of Advanced Derivatives for Chemical Applications
The synthesis of advanced derivatives from the this compound core can be systematically approached by targeting the furan ring, the morpholine nitrogen, or the morpholine carbon atoms. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The oxygen atom in the furan ring directs electrophiles to the adjacent carbon atoms (C-2 and C-5) because it can effectively stabilize the positive charge in the resulting carbocation intermediate through resonance. chemicalbook.compearson.comquora.com The stability of the intermediate formed upon attack at the C-2 or C-5 position is significantly greater than that formed from attack at the C-4 position, which has only two resonance structures. quora.com Consequently, electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation or alkylation are expected to occur preferentially at the C-2 and C-5 positions.
In addition to classic electrophilic substitution, modern C-H activation methodologies offer a powerful tool for the regioselective functionalization of furans. Transition-metal catalysis, for example using palladium, can facilitate the direct arylation of furans at the C-2 position. youtube.comyoutube.com These reactions often proceed via mechanisms like concerted metalation-deprotonation or Heck-type insertion. youtube.comyoutube.com Rhodium(III)-catalyzed C-H activation has also been employed to synthesize polysubstituted furans, demonstrating the versatility of this approach. acs.orgacs.org
The following table summarizes key derivatization reactions targeting the furan ring of this compound.
| Reaction Type | Position(s) | Typical Reagents | Product |
| Bromination | C-2, C-5 | N-Bromosuccinimide (NBS) | 2-Bromo-3-(furan-3-yl)morpholine |
| Nitration | C-2, C-5 | Acetyl nitrate (CH₃COONO₂) | 2-Nitro-3-(furan-3-yl)morpholine |
| Friedel-Crafts Acylation | C-2, C-5 | Acyl chloride, Lewis acid (e.g., AlCl₃) | 2-Acyl-3-(furan-3-yl)morpholine |
| Vilsmeier-Haack Formylation | C-2, C-5 | POCl₃, DMF | This compound-2-carbaldehyde |
| Palladium-Catalyzed C-H Arylation | C-2 | Aryl halide, Pd catalyst, Base | 2-Aryl-3-(furan-3-yl)morpholine |
The secondary amine within the morpholine ring is a key site for derivatization. Its nucleophilic character allows for straightforward reactions like N-alkylation and N-acylation.
N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It can be achieved using various alkylating agents such as alkyl halides or through reductive amination with aldehydes or ketones. acs.org A greener approach is the "borrowing hydrogen" methodology, where alcohols are used as alkylating agents, catalyzed by transition metals like ruthenium or iridium. nih.gov This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amine and subsequent reduction, with water being the only byproduct. researchgate.net
N-Acylation: The morpholine nitrogen can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. dicp.ac.cnrsc.org This functionalization is often used to introduce a variety of substituents and can significantly alter the electronic properties of the nitrogen atom.
Beyond the nitrogen atom, the carbon atoms of the morpholine ring can also be functionalized. As mentioned in section 3.2.3, C-H activation strategies can introduce substituents at the α-carbon positions. Furthermore, methods for the synthesis of C-substituted morpholines, such as palladium-catalyzed carboamination reactions, highlight the possibility of constructing the ring with pre-installed functional groups at specific carbon atoms. nih.gov
The table below provides examples of derivatization reactions focused on the morpholine moiety.
| Reaction Site | Reaction Type | Reagents | Product Class |
| Nitrogen | N-Alkylation | Alkyl halide, Base | N-Alkyl-3-(furan-3-yl)morpholine |
| Nitrogen | Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | N-Alkyl-3-(furan-3-yl)morpholine |
| Nitrogen | N-Acylation | Acyl chloride, Base | N-Acyl-3-(furan-3-yl)morpholine |
| Carbon (C-2/C-5) | α-Alkylation | Dehydrogenation catalyst, Electrophile | C-Substituted-3-(furan-3-yl)morpholine |
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Comprehensive ¹H and ¹³C NMR Spectral Analysis
A complete assignment of all proton (¹H) and carbon (¹³C) signals would be the primary step. This involves analyzing chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J).
Expected ¹H NMR Data: The proton spectrum would be expected to show distinct signals for the protons on the furan (B31954) ring and the morpholine (B109124) ring. The furan protons would typically appear in the aromatic region, while the morpholine protons would be found in the aliphatic region. The chemical shifts would be influenced by the electronic effects of the adjacent ring systems.
Expected ¹³C NMR Data: The carbon spectrum would provide information on the number of unique carbon atoms and their chemical environments. The carbons of the furan ring would resonate at lower field (higher ppm) compared to the sp³-hybridized carbons of the morpholine ring.
Without experimental data, a representative data table cannot be generated.
Two-Dimensional NMR Techniques for Connectivity Elucidation (e.g., COSY, HMQC, HMBC)
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the furan and morpholine rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish one-bond correlations between protons and their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would identify longer-range (two- or three-bond) correlations between protons and carbons, which is essential for connecting the furan and morpholine moieties.
A table detailing these correlations cannot be provided without the actual spectral data.
Stereochemical Assignment through NMR Data
If 3-(Furan-3-yl)morpholine is chiral, NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) would be employed to determine its relative stereochemistry. These experiments identify protons that are close in space, providing insights into the three-dimensional arrangement of the molecule.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation or the scattering of laser light.
Expected FT-IR/FT-Raman Data: The spectra would be expected to show characteristic absorption bands for the C-H, C-O, and C-N bonds of the morpholine ring, as well as the C-H and C=C bonds of the furan ring. Specific vibrational modes would confirm the presence of both heterocyclic systems.
A table of characteristic vibrational frequencies is not available.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.
Expected Mass Spectrometry Data: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of this compound. The fragmentation pattern would likely involve cleavage of the morpholine ring and the bond connecting the two rings, providing further confirmation of the structure.
Specific m/z values for the molecular ion and fragment ions cannot be listed.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid.
Crystallographic data, including unit cell parameters and space group, are not available for this compound.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemical research, allowing for the determination of molecular properties from first principles. These calculations solve the Schrödinger equation, or approximations of it, for a given molecule.
Density Functional Theory (DFT) is a prominent computational method used to determine the ground-state electronic structure of molecules. scispace.com The primary goal of geometry optimization is to find the arrangement of atoms in space that corresponds to the lowest possible energy, representing the molecule's most stable structure.
For 3-(Furan-3-yl)morpholine, a DFT-based geometry optimization would start with an initial guess of the molecular structure. The forces on each atom are then calculated, and the atoms are moved to new positions to minimize these forces. This iterative process continues until a stationary point on the potential energy surface is reached, which typically corresponds to a stable conformation of the molecule. Such calculations would yield precise bond lengths, bond angles, and dihedral angles for the most stable form of the compound. rjptonline.org
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional is an approximation for the exchange-correlation energy, a key component of the total electronic energy. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules. epstem.netresearchgate.netresearchgate.net
A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing hydrogen, carbon, nitrogen, and oxygen, Pople-style basis sets like 6-31G(d) or 6-311++G(d,p) are common choices. mdpi.comresearchgate.net The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in molecules with heteroatoms. researchgate.net A comparative study would typically involve optimizing the geometry of this compound with different combinations of functionals (e.g., B3LYP, PBE0, ωB97XD) and basis sets to ensure the reliability of the predicted properties. uts.edu.aunih.gov
Conformational analysis is critical for understanding the behavior of flexible molecules like this compound. The morpholine (B109124) ring is known to exist primarily in a chair conformation. researchgate.net The furan (B31954) substituent at the 3-position can be oriented in either an axial or an equatorial position relative to the morpholine ring. These two primary conformations would likely have different energies.
To explore the conformational landscape, a potential energy surface (PES) scan would be performed. researchgate.net This involves systematically changing a specific dihedral angle—in this case, the angle defining the rotation around the single bond connecting the furan and morpholine rings—and calculating the energy at each step. nih.gov The resulting PES plot would reveal the energy minima corresponding to stable conformers and the energy barriers for interconversion between them.
Electronic Structure and Reactivity Analysis
Beyond molecular structure, computational methods provide deep insights into the electronic properties that dictate a molecule's reactivity.
Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.org
HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the frontier for electron donation. A molecule with a high-energy HOMO is generally a good electron donor (nucleophile). libretexts.orgyoutube.com
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the frontier for electron acceptance. A molecule with a low-energy LUMO is typically a good electron acceptor (electrophile). libretexts.orgyoutube.com
For this compound, the HOMO would likely be localized on the electron-rich furan ring, indicating that this part of the molecule is the primary site for electrophilic attack. The LUMO's location would indicate the most probable site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite. epstem.netresearchgate.net
A theoretical analysis would produce the following type of data:
| Parameter | Description | Predicted Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the capacity for electron donation. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the capacity for electron acceptance. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability. |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. chemrxiv.org It is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with lone pairs on heteroatoms and are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor regions), which are favorable for nucleophilic attack.
Green regions represent neutral or near-zero potential.
For this compound, an MEP map would be expected to show regions of strong negative potential (red) around the oxygen and nitrogen atoms of the morpholine ring and the oxygen of the furan ring, highlighting them as the most likely sites for interaction with electrophiles. wolfram.comresearchgate.net Positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the morpholine ring.
Charge Distribution Analysis
Understanding the distribution of electron density across a molecule is fundamental to predicting its behavior. Techniques like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are standard computational methods for quantifying atomic charges and analyzing charge transfer interactions within a molecule. NBO analysis, in particular, provides a detailed picture of donor-acceptor interactions, which are key to understanding molecular stability and reactivity. Research on analogous molecules, such as 3-furan-2-yl-4-phenyl-butyric acid and various morpholine derivatives, has utilized NBO analysis to explore electron density delocalization. Without a specific computational study on this compound, the partial charges on its constituent atoms and the nature of its intramolecular electronic interactions remain speculative.
Thermodynamic and Kinetic Studies
Computational chemistry is a powerful tool for mapping the energetic landscapes of chemical reactions and determining the thermodynamic favorability of molecules.
Energetic Profiles of Reactions and Transition State Identification
The study of reaction mechanisms involves calculating the energy of reactants, products, and transition states to construct an energetic profile. This allows for the determination of activation energies, which are critical for understanding reaction rates. While kinetic and thermodynamic models for the formation of the basic furan ring have been developed through computational studies, the specific reaction pathways involving this compound, such as its synthesis or degradation, have not been computationally modeled.
Thermodynamic Parameters
The standard thermodynamic parameters of a molecule, including its enthalpy of formation (ΔH), entropy (S), and Gibbs free energy (ΔG), dictate its stability and spontaneity in chemical processes. These values are routinely calculated for various organic compounds. For example, the thermodynamic properties of furan-2-carboxylic acid have been determined both experimentally and computationally. However, for this compound, these fundamental thermodynamic data points have not been reported, precluding a detailed analysis of its stability and equilibrium characteristics.
Advanced Computational Methodologies
More sophisticated computational methods provide deeper insights into chemical bonding and electron distribution. The Quantum Theory of Atoms in Molecules (AIM) uses the topology of the electron density to define atoms and bonds, revealing the nature of chemical interactions. The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are methods used to visualize regions of high electron localization, which are indicative of covalent bonds and lone pairs. These advanced analyses have been applied to numerous heterocyclic systems but have not yet been directed towards elucidating the detailed electronic structure of this compound.
Applications in Advanced Organic Synthesis
3-(Furan-3-yl)morpholine as a Versatile Synthetic Building Block
The furan (B31954) nucleus is a well-established and highly versatile synthon in organic synthesis. acs.org Renowned for its unique reactivity, the furan ring can serve as a precursor to a multitude of important molecular substructures, making it a cornerstone in the synthesis of diverse and complex molecules for drug discovery and materials science. acs.org Its relatively low resonance energy compared to benzene (B151609) allows it to undergo reactions involving dearomatization under mild conditions, enhancing its synthetic flexibility. acs.orgyoutube.com
Similarly, the morpholine (B109124) scaffold is a privileged structure in medicinal chemistry. nih.govresearchgate.net It is frequently incorporated into bioactive molecules to improve their pharmacokinetic profiles and contribute to their biological activity. nih.govresearchgate.net Morpholine and its derivatives are considered valuable building blocks for generating libraries of compounds for drug discovery projects. nih.govresearchgate.net
The compound this compound integrates these two valuable scaffolds. This duality allows it to act as a bifunctional building block, enabling chemists to introduce both a reactive furan ring and a pharmaceutically relevant morpholine group into a target molecule simultaneously. Its utility is underscored by the commercial availability of its enantiomeric forms, (R)-3-(Furan-3-yl)morpholine and (S)-3-(Furan-3-yl)morpholine, which are offered by various suppliers for research and industrial applications. chemsrc.comchemicalbook.com
Role in the Construction of Complex Molecular Architectures
The construction of complex molecular frameworks is a central goal of organic synthesis, and building blocks that offer structural diversity are highly prized. The furan component of this compound can participate in a wide array of chemical transformations, including Diels-Alder reactions and various electrophilic substitutions, to create more elaborate structures. acs.orgpharmaguideline.com Furan derivatives are key intermediates in the total synthesis of numerous natural products. researchgate.netnih.gov
Catalytic Activity and Ligand Development (if non-biological)
While direct evidence for the catalytic activity of this compound is not extensively documented, the properties of its constituent heterocycles suggest potential applications. Furan and its derivatives are key platform chemicals in biorefineries and are involved in numerous catalytic conversion pathways to produce value-added chemicals. mdpi.comuliege.be Various heterogeneous catalysts, including zeolites, polyoxometalates, and non-noble metals, are employed to upgrade furan derivatives. nih.govfrontiersin.org
On the other hand, morpholine-based structures have been explored as organocatalysts. frontiersin.org Although morpholine-enamines are sometimes considered less reactive than their pyrrolidine (B122466) counterparts due to the electronic influence of the ring oxygen, novel morpholine-based catalysts have been designed that show high efficiency and selectivity in reactions like 1,4-additions. frontiersin.org The nitrogen atom in the morpholine ring of this compound could potentially coordinate with metal centers, suggesting its use as a ligand in catalysis. The combination of the electron-rich furan ring and the coordinating nitrogen atom could lead to the development of novel ligands with unique electronic and steric properties for transition-metal catalysis.
Table 1: Comparison of Amine Scaffolds in Organocatalysis
| Scaffold | Relative Reactivity (Enamine Nucleophilicity) | Key Features | Reference |
| Pyrrolidine | High | Forms highly nucleophilic enamines; widely used. | frontiersin.org |
| Piperidine | Moderate | Less efficient than pyrrolidine in many cases. | frontiersin.org |
| Morpholine | Low to Moderate | Oxygen atom reduces enamine nucleophilicity; reactivity can be enhanced by substitution. | frontiersin.org |
Material Science Relevance (e.g., Nonlinear Optical Properties)
The field of material science increasingly utilizes organic compounds for advanced applications, and furan-containing molecules have shown significant promise. The furan ring's electron-rich nature makes it an excellent component for π-conjugated systems, which are fundamental to many functional organic materials. nih.gov The incorporation of furan units can induce unique electronic and photophysical properties. nih.gov
A particularly interesting application is in the area of nonlinear optics (NLO). Furan-based organic crystals have been investigated for their third-order NLO properties, which are crucial for applications like optical limiting and optical switching. researchgate.net Theoretical and experimental studies on oligomers containing both thiophene (B33073) and furan units suggest their relevance for photovoltaic applications due to their favorable optoelectronic properties. arxiv.org The presence of the furan moiety in this compound suggests that materials derived from this compound could exhibit interesting NLO or other material science properties, making it a target for the development of new functional materials. nih.gov
Table 2: Third-Order NLO Properties of a Furan-Based Compound
The following table details the nonlinear optical properties determined for the furan-containing crystal 1-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl) prop-2-en-1-one (FT3MP), demonstrating the potential of furan derivatives in this field.
| Property | Value | Wavelength | Technique | Reference |
| Nonlinear Refractive Index (n₂) | Order of 10⁻¹¹ cm²/W | 532 nm | Z-scan | researchgate.net |
| Third-Order Susceptibility (χ⁽³⁾) | Order of 10⁻¹³ esu | 532 nm | Z-scan | researchgate.net |
| Nonlinear Absorption | Exhibits Reverse Saturable Absorption (RSA) | 532 nm | Z-scan | researchgate.net |
Future Directions and Emerging Research Opportunities
Development of Highly Efficient and Sustainable Synthetic Routes
The future synthesis of 3-(Furan-3-yl)morpholine and its derivatives is expected to pivot towards green and sustainable chemistry principles. unigoa.ac.innih.govchemijournal.com The goal is to minimize environmental impact by reducing waste, avoiding hazardous solvents, and improving energy efficiency. chemijournal.comresearchgate.net
Key strategies for achieving this include:
Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to accelerate chemical reactions. For the synthesis of heterocyclic compounds, MAOS offers significant advantages over conventional heating, including dramatically reduced reaction times, higher yields, and cleaner reaction profiles. mdpi.com Applying this to the synthesis of furan (B31954) and morpholine (B109124) scaffolds could lead to more efficient production of the target compound. mdpi.com
Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing. This technology can enhance safety, improve scalability, and often leads to higher purity products. A photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes has been successfully used to create morpholines under continuous flow conditions.
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under mild, environmentally benign conditions (e.g., aqueous media, room temperature). Future research could identify or engineer enzymes capable of catalyzing key steps in the formation of the this compound scaffold.
Green Solvents and Catalysts: A major focus will be on replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents. frontiersin.org Furthermore, the development of recyclable solid acid catalysts or non-noble metal catalysts can reduce costs and waste associated with traditional catalytic systems. frontiersin.org
| Methodology | Traditional Approach | Sustainable (Future) Approach |
|---|---|---|
| Heating | Conventional oil bath/heating mantle | Microwave irradiation, flow reactor heating |
| Catalysts | Homogeneous metal catalysts, strong acids | Recyclable solid catalysts, biocatalysts, earth-abundant metal catalysts frontiersin.org |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, solvent-free conditions nih.gov |
| Efficiency | Often longer reaction times, lower atom economy | Reduced reaction times, high atom economy, higher yields mdpi.com |
| Waste | Significant generation of hazardous waste | Minimal waste generation, focus on recyclability nih.gov |
Exploration of Undiscovered Chemical Transformations and Reactivity Patterns
The unique structure of this compound, which combines an electron-rich aromatic furan ring with a saturated morpholine heterocycle, presents a rich landscape for exploring novel chemical reactions. The furan core is known to be sensitive to strong acids and oxidants, which can limit the use of classical synthetic methods. nih.govpharmaguideline.com
Future research will likely focus on:
C-H Functionalization: Modern synthetic chemistry is increasingly focused on the direct functionalization of carbon-hydrogen (C-H) bonds. nih.gov This powerful strategy avoids the need for pre-functionalized starting materials, making syntheses more atom-economical and efficient. Developing catalytic methods to selectively functionalize the C-H bonds on the furan ring of this compound could open pathways to a vast array of new derivatives with tailored properties. nih.gov
Reactivity of the Furan Ring: The furan moiety can participate in various reactions, including electrophilic substitution and cycloadditions. pharmaguideline.com However, its reactivity can lead to polymerization or ring-opening under harsh acidic conditions. pharmaguideline.com Future studies will aim to harness this reactivity under controlled, mild conditions, potentially using novel catalytic systems to synthesize more complex molecules. organic-chemistry.org The initial product of furan oxidation is the reactive intermediate cis-2-butene-1,4-dial (BDA), which readily reacts with cellular nucleophiles. nih.gov Understanding and controlling such pathways is crucial.
Functionalization of the Morpholine Ring: The secondary amine within the morpholine ring is a key site for functionalization. It can be acylated, alkylated, or used in coupling reactions to attach a wide range of substituents. Exploring these reactions can modify the molecule's solubility, polarity, and biological interaction profile.
Advanced Computational Modeling for Predictive Chemical Synthesis
Computational chemistry is becoming an indispensable tool for modern synthetic planning. mit.edu By modeling molecules and reactions in silico, chemists can predict outcomes, understand reaction mechanisms, and design more effective synthetic strategies before undertaking expensive and time-consuming laboratory work. mit.edu
For this compound, computational modeling could be applied to:
Predict Reactivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can map the electron density of the molecule. This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack, guiding the design of selective functionalization reactions.
Optimize Reaction Conditions: Computational models can simulate how different catalysts, solvents, and temperatures will affect the energy barriers of a reaction. This can help identify the optimal conditions for maximizing yield and minimizing byproducts in the synthesis of this compound and its derivatives.
Design Novel Transformations: By modeling the interaction of the molecule with various reagents and catalysts, researchers can computationally screen for novel, undiscovered chemical transformations that might be difficult to predict through intuition alone. mit.edu This predictive power accelerates the discovery of new synthetic methods.
Integration of this compound into Novel Functional Materials
The distinct structural features of this compound make it a promising building block for the creation of new functional materials. The rigid, aromatic furan component can impart desirable electronic and structural properties, while the flexible, polar morpholine group can enhance solubility and intermolecular interactions. mdpi.com
Emerging research opportunities in this area include:
Polymer Chemistry: The furan ring is a bio-based platform chemical that can be used to create polymers. mdpi.com Incorporating this compound as a monomer or a functional additive could lead to the development of new polymers with unique thermal, mechanical, or electronic properties.
Organic Dyes and Pigments: Furan-containing compounds have been investigated for use as dyes. nih.gov The specific electronic structure of this compound could be exploited to design novel chromophores for applications in textiles, printing, or as sensors. nih.gov
Medicinal Chemistry Scaffolds: Both furan and morpholine are common motifs in biologically active compounds and approved drugs. mdpi.comijsrst.commdpi.com The morpholine ring, in particular, is often used in drug design to improve pharmacokinetic properties like solubility and metabolic stability. mdpi.com Therefore, this compound represents an attractive scaffold for the synthesis of new libraries of compounds for drug discovery.
Q & A
Q. What are the common synthetic routes for 3-(Furan-3-yl)morpholine, and how do reaction conditions affect yield and purity?
Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, morpholine derivatives can be synthesized via reactions between furan-containing precursors and morpholine under controlled conditions (e.g., reflux in anhydrous solvents like THF or DCM). Key factors include:
- Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) may enhance reaction efficiency by activating electrophilic sites .
- Temperature : Elevated temperatures (80–100°C) often improve reaction rates but may risk side reactions like oxidation of the furan ring .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while non-polar solvents may stabilize intermediates in cyclization .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (using ethanol/water) is critical for isolating high-purity products (>95%) .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers look for?
- ¹H NMR : Expect signals for morpholine protons (δ 3.6–3.8 ppm, multiplet) and furan protons (δ 6.3–7.4 ppm). Coupling constants (J) help confirm substitution patterns on the furan ring .
- ¹³C NMR : Morpholine carbons appear at δ 45–65 ppm; furan carbons resonate at δ 105–150 ppm. Quaternary carbons (e.g., C-3 of morpholine) are identifiable via DEPT-135 .
- FT-IR : Stretching vibrations for C-O (morpholine) at ~1100 cm⁻¹ and C=C (furan) at ~1600 cm⁻¹ confirm structural integrity .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₈H₁₁NO₂: 153.0790) .
Q. What are the solubility properties of this compound in various solvents, and how does this influence experimental design?
- High solubility : Polar solvents (water, methanol) due to morpholine’s amine and ether groups. Aqueous solubility is pH-dependent; protonation of the amine enhances water compatibility .
- Low solubility : Non-polar solvents (hexane, toluene). This dichotomy necessitates solvent optimization for reactions (e.g., DMSO for kinetic studies) or crystallization (ethanol/water mixtures) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts or conditions are optimal?
Enantioselective synthesis requires chiral auxiliaries or catalysts:
- Chiral phosphine ligands : e.g., (R)-BINAP, in palladium-catalyzed cross-coupling to introduce asymmetry at the morpholine ring .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze racemic mixtures, isolating (R)- or (S)-enantiomers with >90% enantiomeric excess (ee) .
- Asymmetric hydrogenation : Chiral ruthenium catalysts (e.g., Noyori-type) reduce ketone intermediates to secondary alcohols with high stereocontrol .
Q. What computational methods are used to model the interactions of this compound with biological targets, and how reliable are these predictions?
- Docking studies (AutoDock Vina) : Predict binding affinities to enzymes (e.g., cytochrome P450). Validate with experimental IC₅₀ values from enzyme inhibition assays .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories. Key metrics include root-mean-square deviation (RMSD) and hydrogen-bond occupancy .
- QM/MM calculations : Evaluate electronic interactions (e.g., charge transfer between furan and active-site residues). Correlate with spectroscopic data (e.g., UV-Vis shifts) .
Q. How should researchers address contradictions in reported biological activities of this compound derivatives across different studies?
- Control experiments : Replicate studies under identical conditions (e.g., cell lines, assay protocols). For example, discrepancies in IC₅₀ values may arise from variations in ATP concentration in kinase assays .
- Meta-analysis : Use tools like RevMan to statistically aggregate data from multiple studies, identifying outliers or confounding factors (e.g., solvent DMSO affecting cell viability) .
- Structural analogs : Compare activities of derivatives (e.g., 3-(Methoxymethyl)morpholine) to isolate the furan’s role. X-ray crystallography of target complexes resolves binding ambiguities .
Q. Methodological Notes
- Stereochemical analysis : Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol mobile phases to confirm enantiopurity .
- Data validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs or ChemDraw) to avoid misassignments .
- Toxicity screening : Follow EPA DSSTox guidelines for preliminary ecotoxicity assessments, particularly for furan degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
